Cas no 14487-05-9 (Rifamycin O)

Rifamycin O is a semisynthetic antibiotic derived from the rifamycin family, known for its potent antibacterial activity. It primarily targets Gram-positive bacteria and exhibits efficacy against certain Gram-negative strains by inhibiting bacterial RNA polymerase, thereby disrupting transcription. Rifamycin O is particularly valued for its broad-spectrum action and low toxicity profile, making it suitable for research and potential therapeutic applications. Its stability and solubility properties facilitate formulation versatility in both in vitro and in vivo studies. The compound is often utilized in microbiological research to study antibiotic resistance mechanisms and develop novel antimicrobial agents. Its structural modifications enhance pharmacokinetic performance compared to earlier rifamycins.
Rifamycin O structure
Rifamycin O structure
Product name:Rifamycin O
CAS No:14487-05-9
MF:C39H47NO14
MW:753.78878
CID:49822
PubChem ID:5280468

Rifamycin O Chemical and Physical Properties

Names and Identifiers

    • Rifamycin O
    • Rifamycin-O
    • 4-o-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycigamma-la
    • ctone
    • Rifomycin O
    • Aceticacid, [(1,2,6,9-tetrahydro-5,9,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,11-trioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]-,g-lactone, 21-acetate (7CI)
    • Rifomycin O (6CI)
    • Spiro[1,3-dioxolane-2,9'(6'H)-[2,7](epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan]-1',4,6',11'(2'H)-tetrone,5',17',19',21'-tetrahydroxy-23'-methoxy-2',4',12',16',18',20',22'-heptamethyl-,21'-acetate (8CI)
    • Spiro[1,3-dioxolane-2,9'(6'H)-[2,7](epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan],rifamycin deriv
    • NSC 182391
    • Rifaximin EP Impurity F
    • Rifaximin impurity F (EP)
    • 4’,12’,16’,18’,20’,22’-heptamethyl--221’-acetate
    • 4-O-(CARBOXYMETHYL)-1-DEOXY-1,4-diHYDRO-4-HYDROXY-1-OXO-G-LACTONE
    • 4-O-Carboxymethyl-1-deoxy-1,4-dihydro-4-hydroxy-1-oxorifamycin γ-lactone
    • Rifamycin
    • NSC182391
    • 14487-05-9
    • Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
    • LMPK05000004
    • C01849
    • RAFHKEAPVIWLJC-KQOHHTLASA-N
    • DTXSID201023447
    • (2'S,12'Z,14'E,16'S,17'S,18'R,19'R,20'R,21'S,22'R,23'S,24'E)-5',17',19'-trihydroxy-23'-methoxy-2',4',12',16',18',20',22'-heptamethyl-1',4,6',11'-tetraoxo-1',2'-dihydro-6'H-spiro[1,3-dioxolane-2,9'-[2,7](epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan]-21'-yl acetate
    • (trihydroxy-methoxy-heptamethyl-4-tetraoxo-spiro[1,3-dioxolane-2,[?]-[?]]yl) acetate
    • Q27101853
    • CHEBI:16324
    • KS-1408
    • SCHEMBL18494827
    • AKOS024255722
    • Inchi: InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10+,14-13+,18-12-
    • InChI Key: RAFHKEAPVIWLJC-NISGPDFNSA-N
    • SMILES: COC1C=COC2(C(=O)C3=C(C(=C(O)C4=C3C3(C=C(C4=O)NC(=O)C(C)=CC=CC(C)C(O)C(C)C(O)C(C)C(OC(=O)C)C1C)OCC(=O)O3)C)O2)C |c:27,t:3,29|

Computed Properties

  • Exact Mass: 753.30000
  • Monoisotopic Mass: 753.3
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 3
  • Complexity: 1640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 2
  • Topological Polar Surface Area: 213A^2
  • XLogP3: 4.5

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.2421 (rough estimate)
  • Melting Point: 171°C (dec.)
  • Boiling Point: 730.16°C (rough estimate)
  • Flash Point: 972.8°Cat760mmHg
  • Refractive Index: 1.5350 (estimate)
  • PSA: 213.45000
  • LogP: 3.50260
  • Specific Rotation: D20 +71.5° (c = 1 in dioxane)

Rifamycin O Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
KS-1408-10MG
Rifamycin O
14487-05-9 >97%
10mg
£51.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20480-5g
Rifamycin O
14487-05-9 97%
5g
¥166.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20480-100g
Rifamycin O
14487-05-9
100g
¥1756.0 2021-09-04
Biosynth
AR27729-500 mg
Rifamycin O
14487-05-9
500MG
2023-01-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R20480-25g
Rifamycin O
14487-05-9 97%
25g
¥563.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FQ452-20g
Rifamycin O
14487-05-9 97%
20g
632.0CNY 2021-07-14
A2B Chem LLC
AE98041-100mg
Rifamycin O
14487-05-9 95%
100mg
$224.00 2024-04-20
eNovation Chemicals LLC
Y1266644-100g
Rifamycin O
14487-05-9 97%
100g
$265 2024-06-06
Aaron
AR00AP51-25g
RIFAMYCIN O
14487-05-9 97%
25g
$85.00 2025-01-23
1PlusChem
1P00AOWP-100mg
Rifamycin O
14487-05-9 95%
100mg
$257.00 2025-02-25

Additional information on Rifamycin O

Comprehensive Overview of Rifamycin O (CAS No. 14487-05-9): Mechanism, Applications, and Research Insights

Rifamycin O (CAS No. 14487-05-9) is a semi-synthetic derivative of the rifamycin family, a group of antibiotics renowned for their potent antibacterial properties. Structurally, it belongs to the ansamycin class, characterized by a macrocyclic lactam ring. This compound has garnered significant attention in pharmaceutical research due to its unique mechanism of action, targeting bacterial RNA polymerase and inhibiting transcription. With the rise of antibiotic resistance, Rifamycin O is increasingly studied as a potential candidate for combating multidrug-resistant pathogens, aligning with current global health priorities.

The rifamycin family, including Rifamycin O, has been a cornerstone in treating infections caused by Gram-positive and some Gram-negative bacteria. Its derivative, Rifampicin, is widely used in tuberculosis therapy. However, Rifamycin O itself exhibits distinct pharmacokinetic properties, making it a subject of interest for optimizing drug delivery systems. Researchers are exploring its synergy with other antibiotics to enhance efficacy, addressing the growing demand for combination therapies in clinical settings.

From a biochemical perspective, Rifamycin O (CAS No. 14487-05-9) binds to the β-subunit of bacterial RNA polymerase, blocking the elongation of mRNA strands. This specificity minimizes off-target effects in human cells, a critical advantage in drug development. Recent studies highlight its potential in treating biofilm-associated infections, a hot topic in antimicrobial research. Biofilms, which contribute to chronic infections and resistance, are a major focus of modern therapeutics, and Rifamycin O’s ability to penetrate these structures is under active investigation.

In the context of drug discovery, Rifamycin O serves as a scaffold for designing novel analogs. Computational modeling and structure-activity relationship (SAR) studies are employed to refine its properties, such as solubility and bioavailability. These efforts resonate with the pharmaceutical industry’s push for precision medicine, where tailored therapies are developed to meet individual patient needs. The compound’s modular structure allows for chemical modifications, enabling researchers to address limitations like stability and resistance.

Another area of exploration is the environmental impact of Rifamycin O. As antibiotic residues in water systems raise ecological concerns, biodegradation studies are gaining traction. Scientists are evaluating its persistence and metabolites to ensure sustainable use. This aligns with the One Health initiative, which emphasizes the interconnectedness of human, animal, and environmental health—a frequently searched topic in academic and policy circles.

In conclusion, Rifamycin O (CAS No. 14487-05-9) represents a versatile tool in the fight against bacterial infections. Its unique mechanism, adaptability in drug design, and relevance to contemporary challenges like antibiotic resistance and biofilm eradication make it a compelling subject for ongoing research. As science advances, this compound may unlock new therapeutic avenues, reinforcing its role in modern medicine.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:14487-05-9)Rifamycin O
sfd21246
Purity:99.9%
Quantity:200kg
Price ($):Inquiry